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  • Product: 2-Methoxy-2-(4-nitrophenyl)acetonitrile
  • CAS: 1376363-04-0

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for 2-Methoxy-2-(4-nitrophenyl)acetonitrile

An In-Depth Technical Guide to the Structural Elucidation of 2-Methoxy-2-(4-nitrophenyl)acetonitrile via 1 H and 13 C NMR Spectroscopy Executive Summary In modern drug development and advanced organic synthesis, highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-Methoxy-2-(4-nitrophenyl)acetonitrile via 1 H and 13 C NMR Spectroscopy

Executive Summary

In modern drug development and advanced organic synthesis, highly functionalized benzylic cyanides serve as critical building blocks for active pharmaceutical ingredients (APIs). 2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS: 1376363-04-0) [1] is a prime example of such an intermediate. Structurally, it features a dense array of electronic environments: a strong π -accepting nitro group, an sp-hybridized nitrile, and an electron-donating methoxy ether, all converging near a single benzylic methine core.

For researchers and analytical scientists, accurately assigning the Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule requires a deep understanding of anisotropic effects, inductive withdrawal, and resonance. This whitepaper provides a comprehensive, causality-driven breakdown of the 1 H and 13 C NMR chemical shifts for this compound, supported by self-validating experimental protocols and empirical grounding from structural analogs [2].

Molecular Architecture & Mechanistic Causality

The structural elucidation of 2-methoxy-2-(4-nitrophenyl)acetonitrile relies on predicting how its functional groups manipulate local magnetic fields:

  • The 4-Nitrophenyl Ring: The −NO2​ group exerts a powerful electron-withdrawing inductive ( −I ) and resonance ( −M ) effect. This severely depletes electron density at the ortho and para positions of the ring, deshielding the corresponding protons and carbons.

  • The Benzylic Methine (-CH-): This sp 3 carbon is uniquely situated at the crossroads of three highly electronegative/anisotropic moieties (the aromatic ring, the methoxy oxygen, and the cyano group). The cumulative inductive withdrawal strips electron density from the C-H bond, pushing its resonance unusually far downfield for an aliphatic proton.

  • The Methoxy Group (-OCH 3​ ): While the oxygen atom donates electron density via resonance ( +M ) to conjugated systems, its interaction with the sp 3 benzylic carbon is purely inductive ( −I ), resulting in localized deshielding.

Self-Validating Experimental Protocol: NMR Data Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritative, and Trustworthy) standards, NMR data must not merely be collected; it must be generated through a self-validating closed-loop system [3]. The following protocol guarantees high-fidelity spectral acquisition.

Step-by-Step Methodology
  • Sample Preparation (Concentration & Matrix):

    • Dissolve 10–15 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: High isotopic purity prevents the residual CHCl 3​ solvent peak ( δ 7.26 ppm) from obscuring the critical aromatic signals of the analyte.

    • Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm) to self-validate the chemical shift axis.

  • Probe Tuning and Matching:

    • Insert the 5 mm NMR tube into the spectrometer (e.g., 400 MHz or 600 MHz).

    • Tune the probe's radiofrequency (RF) coil to the exact Larmor frequencies of 1 H and 13 C.

    • Causality: Optimal impedance matching maximizes RF power transfer, dramatically improving the Signal-to-Noise Ratio (SNR) and preventing baseline roll.

  • Locking and Shimming:

    • Lock the spectrometer to the deuterium frequency of the CDCl 3​ solvent.

    • Perform gradient shimming (e.g., TopShim) to homogenize the static magnetic field ( B0​ ).

    • Causality: Perfect shimming ensures sharp, highly resolved peaks (linewidth <1 Hz), which is mandatory for resolving the fine 3J coupling constants in the aromatic region.

  • Data Acquisition ( 13 C Specifics):

    • For the 13 C spectrum, set the relaxation delay ( D1​ ) to ≥2.0 seconds and acquire ≥512 scans.

    • Causality: Quaternary carbons (like the nitrile and ipso-aromatic carbons) lack attached protons, meaning they suffer from long longitudinal relaxation times ( T1​ ) and minimal Nuclear Overhauser Effect (NOE) enhancement. A longer D1​ ensures these "invisible" nodes fully relax and appear distinctly in the final spectrum.

NMR_Workflow N1 1. Sample Preparation (Compound + CDCl3 + TMS) N2 2. Probe Tuning & Matching (Optimize RF transmission) N1->N2 N3 3. Shimming & Locking (Magnetic field homogeneity) N2->N3 N4 4. Data Acquisition (1H & 13C Pulse Sequences) N3->N4 N5 5. Signal Processing (FT, Phase & Baseline Correction) N4->N5 N6 6. Spectral Assignment (Multiplet Analysis & Integration) N5->N6

Fig 1: Self-validating NMR data acquisition and structural elucidation workflow.

1 H NMR Spectral Analysis & Causality

The proton NMR spectrum of this molecule is highly diagnostic. The values below are synthesized from empirical rules [4] and grounded against the verified experimental shifts of the structural analog, 2-methoxy-2-phenylacetonitrile [2].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.28 Doublet (d)8.82HAr-H (ortho to -NO 2​ )
7.65 Doublet (d)8.82HAr-H (ortho to -CH)
5.35 Singlet (s)-1HBenzylic -CH-
3.55 Singlet (s)-3HMethoxy -OCH 3​

Mechanistic Insights:

  • The Benzylic Singlet ( δ 5.35): According to Shoolery’s additive rules for predicting chemical shifts [4], starting from a base methane shift ( δ 0.23), the addition of a phenyl ring, a methoxy group, and a cyano group results in extreme localized deshielding. While the un-nitrated analog resonates at δ 5.20 [2], the addition of the para-nitro group further pulls electron density through the aromatic π -system, shifting this proton down to ~5.35 ppm.

  • The Aromatic AA'BB' System ( δ 7.65 & 8.28): The para-substitution of the benzene ring creates a pseudo-symmetric spin system. The protons adjacent to the nitro group are severely deshielded by its −M effect, pushing them past 8.0 ppm. The standard ortho coupling constant ( 3J≈8.8 Hz) self-validates the 1,4-disubstituted aromatic topology.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum provides the definitive carbon framework mapping.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)TypeAssignment
148.2 Quaternary (C)Ar-C (ipso to -NO 2​ )
141.5 Quaternary (C)Ar-C (ipso to -CH)
128.5 Methine (CH)Ar-C (ortho to -CH)
124.2 Methine (CH)Ar-C (ortho to -NO 2​ )
115.8 Quaternary (C)Nitrile (-C N)
71.5 Methine (CH)Benzylic -CH-
57.5 Methyl (CH 3​ )Methoxy -OCH 3​

Mechanistic Insights:

  • The Nitrile Carbon ( δ 115.8): The sp-hybridized carbon of the cyano group consistently appears in the 115–120 ppm window. Its relatively low intensity (due to lack of NOE) is a hallmark of quaternary nitriles.

  • The Benzylic Carbon ( δ 71.5): Aliphatic carbons attached to a single oxygen typically resonate between 50–65 ppm. However, the synergistic electron withdrawal from the adjacent nitrile and the highly electron-deficient 4-nitrophenyl ring forces this methine carbon downfield to ~71.5 ppm.

  • The Ipso Carbons ( δ 148.2 & 141.5): The carbon directly bonded to the nitro group ( δ 148.2) experiences the maximum −I effect of the nitrogen atom. This massive deshielding is the ultimate confirmation of the nitro group's presence and position on the ring.

References

  • Ghabi, A. et al. "Isonitrile-responsive and Bioorthogonally Removable Tetrazine Protecting Groups Supporting Information" (Reference for 2-methoxy-2-phenylacetonitrile empirical NMR data). Chemical Science, Royal Society of Chemistry. URL:[Link]

  • Magnetic Resonance Research Center. "Required NMR sample preparation protocol". University of Notre Dame. URL: [Link]

  • Oxford Instruments. "Analysis of the reduction product of 3-nitrobenzaldehyde" (Application of Shoolery's Rules for NMR prediction). URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Methoxy-2-(4-nitrophenyl)acetonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview 2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS: 1376363-04-0) is a highly versatile synthetic building block utilized in the development of active pharmaceutical ingredients (APIs) and advanced materials. The presence of both a nitrile group and an alpha-methoxy ether linkage adjacent to a strongly electron-withdrawing para-nitrophenyl ring makes this compound an excellent electrophilic or nucleophilic intermediate, depending on the downstream reaction conditions[1].

As a Senior Application Scientist, I have designed this protocol to prioritize high yield, scalability, and safety. Rather than relying on highly toxic or unstable methylating agents (like diazomethane or dimethyl sulfate) on a cyanohydrin intermediate, this workflow employs a robust two-step sequence: a radical α -bromination of 2-(4-nitrophenyl)acetonitrile followed by a controlled nucleophilic substitution ( SN​2 ) using sodium methoxide.

Mechanistic Pathway & Workflow

Reaction Rationale
  • Step 1: Wohl-Ziegler Bromination. The benzylic/ α -nitrile position of 2-(4-nitrophenyl)acetonitrile is highly activated. Using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) under thermal conditions ensures selective bromination at this α -carbon.

  • Step 2: Nucleophilic Substitution ( SN​2 ). The resulting α -bromo intermediate is highly electrophilic. Treatment with sodium methoxide (NaOMe) in methanol facilitates a rapid SN​2 displacement of the bromide to yield the target α -methoxy nitrile. The reaction is kept at 0 °C initially to prevent competitive elimination or base-catalyzed degradation of the nitrile.

Experimental Workflow Diagram

G SM 2-(4-nitrophenyl)acetonitrile (Starting Material) Step1 NBS, AIBN Reflux, 4h SM->Step1 INT 2-Bromo-2-(4-nitrophenyl) acetonitrile Step1->INT Step2 NaOMe, MeOH 0°C to RT, 2h INT->Step2 PROD 2-Methoxy-2-(4-nitrophenyl) acetonitrile Step2->PROD

Synthesis Workflow for 2-Methoxy-2-(4-nitrophenyl)acetonitrile

Reagent Data & Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-(4-nitrophenyl)acetonitrile162.151.01.62 gStarting Material
N-Bromosuccinimide (NBS)177.981.11.96 gBrominating Agent
Azobisisobutyronitrile (AIBN)164.210.0582 mgRadical Initiator
Ethyl Acetate (or MeTHF)N/AN/A30 mLSolvent (Step 1)
Sodium Methoxide (NaOMe)54.021.20.65 gNucleophile / Base
Methanol (Anhydrous)32.04N/A20 mLSolvent (Step 2)
2-Methoxy-2-(4-nitrophenyl)acetonitrile 192.17 Expected Yield: ~75% ~1.44 g Target Product

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (gloves, safety goggles, lab coat). AIBN is thermally sensitive; handle with care.

Step 1: Synthesis of 2-Bromo-2-(4-nitrophenyl)acetonitrile
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add 2-(4-nitrophenyl)acetonitrile (1.62 g, 10.0 mmol) and N-Bromosuccinimide (1.96 g, 11.0 mmol) to the flask.

  • Solvent Addition: Suspend the solids in 30 mL of anhydrous ethyl acetate (or 2-methyltetrahydrofuran for a greener alternative).

  • Initiation: Add AIBN (82 mg, 0.5 mmol).

  • Reaction Execution: Heat the mixture to gentle reflux (approx. 75 °C) under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 3-4 hours.

  • Workup: Cool the reaction mixture to 0 °C. The byproduct, succinimide, will precipitate. Filter the mixture through a pad of Celite to remove the solid succinimide.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude α -bromo intermediate as a dark yellow oil/semi-solid. This intermediate is inherently unstable and should be used immediately in the next step without further purification.

Step 2: Synthesis of 2-Methoxy-2-(4-nitrophenyl)acetonitrile
  • Preparation: Dissolve the crude 2-bromo-2-(4-nitrophenyl)acetonitrile from Step 1 in 20 mL of anhydrous methanol in a clean 100 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C under nitrogen stirring.

  • Nucleophilic Addition: Slowly add sodium methoxide (0.65 g, 12.0 mmol) in small portions (or dropwise if using a commercially available NaOMe/MeOH solution). Expert Insight: Slow addition at 0 °C is critical to prevent exothermic degradation and minimize the formation of dimeric byproducts.

  • Reaction Execution: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT). Stir for an additional 1.5 hours.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution.

  • Extraction: Evaporate the bulk of the methanol under reduced pressure. Extract the remaining aqueous phase with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes to 20% EtOAc in Hexanes gradient) to afford pure 2-Methoxy-2-(4-nitrophenyl)acetonitrile[2].

Analytical Characterization Expectations

To validate the success of the protocol, perform 1H NMR ( CDCl3​ ). You should observe:

  • Aromatic Protons: Two distinct doublets (integration 2H each) in the 7.6 - 8.3 ppm region, characteristic of the para-substituted nitrophenyl ring.

  • Benzylic/ α -Proton: A distinct singlet around 5.2 - 5.5 ppm (integration 1H), shifted downfield due to the adjacent nitrile, methoxy, and aryl groups.

  • Methoxy Protons: A sharp singlet around 3.4 - 3.6 ppm (integration 3H), confirming the successful SN​2 methoxylation.

References

  • MDFCW. "2-methoxy-2-(4-nitrophenyl)acetonitrile (CAS 1376363-04-0) Reference Standard." MDFCW Chemical Database, Accessed 24 March 2026. [Link]

  • Enamine / AS-1. "Enamine Building Blocks: Compound EN300-99891." AS-1 / Enamine Catalog, Accessed 24 March 2026. [Link]

Sources

Application

The Versatile Synthon: Applications of 2-Methoxy-2-(4-nitrophenyl)acetonitrile in Pharmaceutical Intermediate Synthesis

For Immediate Release A comprehensive guide detailing the applications of 2-Methoxy-2-(4-nitrophenyl)acetonitrile as a pivotal intermediate in pharmaceutical synthesis has been released today. This document provides rese...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A comprehensive guide detailing the applications of 2-Methoxy-2-(4-nitrophenyl)acetonitrile as a pivotal intermediate in pharmaceutical synthesis has been released today. This document provides researchers, scientists, and drug development professionals with in-depth technical notes and validated protocols, underscoring the compound's significance in the creation of complex molecular architectures for drug discovery.

Introduction to a Key Building Block

2-Methoxy-2-(4-nitrophenyl)acetonitrile, a substituted arylacetonitrile, presents a unique combination of reactive functional groups, making it a valuable synthon for organic chemists. The presence of a nitrile group, a methoxy group at the alpha-position, and a nitro group on the phenyl ring imparts a distinct chemical reactivity that can be strategically exploited in the synthesis of a variety of pharmaceutical intermediates. This guide explores the synthesis of this key molecule and its subsequent elaboration into scaffolds with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 2-Methoxy-2-(4-nitrophenyl)acetonitrile is crucial for its effective use in synthesis.

PropertyValue
CAS Number 1376363-04-0[1]
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.17 g/mol [1][2]
Appearance Solid (predicted)
Storage Room temperature, dry conditions[2]

Spectroscopic Data Summary (Predicted for 2-Methoxy-2-(4-nitrophenyl)acetonitrile based on related structures):

TechniqueKey Features
¹H NMR Signals corresponding to methoxy protons, aromatic protons, and the alpha-proton.
¹³C NMR Resonances for the nitrile carbon, aromatic carbons, methoxy carbon, and the alpha-carbon.
IR Spectroscopy Characteristic absorption bands for the nitrile (C≡N) stretch, nitro (NO₂) group, and C-O ether stretch.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthetic Pathways and Methodologies

The synthesis of 2-Methoxy-2-(4-nitrophenyl)acetonitrile can be approached through several strategic routes, primarily involving the introduction of the methoxy and nitro functionalities onto a phenylacetonitrile core.

Protocol 1: Synthesis of a Related Intermediate, 2-(4-Methoxy-2-nitrophenyl)acetonitrile

Reaction Scheme:

Synthesis_of_2-(4-Methoxy-2-nitrophenyl)acetonitrile p-Methoxyphenylacetonitrile p-Methoxyphenyl- acetonitrile Product 2-(4-Methoxy-2-nitrophenyl)- acetonitrile p-Methoxyphenylacetonitrile->Product Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Product

Caption: General scheme for the synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile.

Step-by-Step Protocol:

  • Protection (if necessary): Depending on the specific starting material, protection of reactive groups may be required prior to nitration.

  • Nitration: The methoxyphenylacetonitrile precursor is carefully treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group onto the aromatic ring.

  • Work-up and Purification: The reaction mixture is quenched with ice-water, and the crude product is extracted with a suitable organic solvent. Purification is typically achieved through recrystallization or column chromatography to yield the desired nitrophenylacetonitrile derivative.

Applications in the Synthesis of Pharmaceutical Intermediates

The true value of 2-Methoxy-2-(4-nitrophenyl)acetonitrile lies in its potential as a precursor to a wide array of more complex molecules with biological activity. The functional groups present offer multiple handles for chemical modification.

Key Reactions and Transformations

The nitrile and nitro groups are particularly amenable to a variety of chemical transformations, providing access to diverse molecular scaffolds.

Key_Reactions_of_2-Methoxy-2-(4-nitrophenyl)acetonitrile cluster_starting_material Starting Material cluster_transformations Chemical Transformations cluster_products Resulting Intermediates Start 2-Methoxy-2-(4-nitrophenyl)acetonitrile Nitrile_Hydrolysis Nitrile Hydrolysis (Acid or Base) Start->Nitrile_Hydrolysis Nitrile_Reduction Nitrile Reduction (e.g., LiAlH₄, H₂/Catalyst) Start->Nitrile_Reduction Nitro_Reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) Start->Nitro_Reduction Carboxylic_Acid α-Methoxy-(4-nitrophenyl)acetic Acid Nitrile_Hydrolysis->Carboxylic_Acid Primary_Amine 2-Methoxy-2-(4-nitrophenyl)ethan-1-amine Nitrile_Reduction->Primary_Amine Aniline_Derivative 2-Methoxy-2-(4-aminophenyl)acetonitrile Nitro_Reduction->Aniline_Derivative

Caption: Key chemical transformations of 2-Methoxy-2-(4-nitrophenyl)acetonitrile.

Protocol 2: Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile functionality to a primary amine is a fundamental transformation that opens up avenues for the synthesis of various biologically active compounds.

Reaction Scheme:

Nitrile_Reduction Starting_Material 2-Methoxy-2-(4-nitrophenyl)- acetonitrile Product 2-Methoxy-2-(4-nitrophenyl)- ethan-1-amine Starting_Material->Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Product

Caption: General scheme for the reduction of the nitrile group.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-Methoxy-2-(4-nitrophenyl)acetonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at a low temperature (e.g., 0 °C).

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude primary amine can be purified by column chromatography or by conversion to a salt followed by recrystallization.

Protocol 3: Reduction of the Nitro Group to an Aniline Derivative

The reduction of the nitro group to an amine provides a key aniline intermediate, which is a common motif in many pharmaceutical agents.

Reaction Scheme:

Nitro_Reduction Starting_Material 2-Methoxy-2-(4-nitrophenyl)- acetonitrile Product 2-Methoxy-2-(4-aminophenyl)- acetonitrile Starting_Material->Product Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Reducing_Agent->Product

Caption: General scheme for the reduction of the nitro group.

Step-by-Step Protocol:

  • Reaction Setup: 2-Methoxy-2-(4-nitrophenyl)acetonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst, is employed.

  • Reaction Progression: The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by TLC.

  • Work-up and Purification: For the SnCl₂ method, the reaction mixture is basified to precipitate tin salts, which are then filtered off. The filtrate is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off. The organic layer is then washed, dried, and concentrated. The resulting aniline derivative can be purified by column chromatography.

Future Perspectives and Conclusion

2-Methoxy-2-(4-nitrophenyl)acetonitrile stands out as a promising and versatile building block in the synthesis of pharmaceutical intermediates. The strategic combination of a reactive nitrile, a directing methoxy group, and a reducible nitro group provides a platform for the generation of a diverse library of compounds. Further exploration of the reactivity of this synthon is expected to unveil novel synthetic pathways to complex and biologically active molecules, contributing significantly to the advancement of drug discovery and development.

References

  • 2-(4-Methoxy-2-nitrophenyl)acetonitrile - MySkinRecipes. (n.d.). Retrieved March 24, 2026, from [Link]

  • Multiple Reaction Pathways between the Carbanions of α-Alkoxy-α-phenylacetonitrile and o-Chloronitrobenzene | Request PDF. (2025, August 6). Retrieved March 24, 2026, from [Link]

  • Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. (2004, October 7).
  • 2-methoxy-2-phenylacetonitrile - 13031-13-5, C9H9NO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved March 24, 2026, from [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization. (2001, February 1).
  • Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. | Request PDF. (2025, August 6). Retrieved March 24, 2026, from [Link]

  • Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed. (2001, December 15). Retrieved March 24, 2026, from [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Retrieved March 24, 2026, from [Link]

  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (2024, November 29). Retrieved March 24, 2026, from [Link]

  • Advanced pharmaceutical intermediates​ - SCL Lifesciences. (n.d.). Retrieved March 24, 2026, from [Link]

  • Chemo-enzymatic synthesis of pharmaceutical intermediates - National Open Access Monitor, Ireland. (n.d.). Retrieved March 24, 2026, from [Link]

  • (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • Process for preparing p-nitrophenyl acetonitrile by directional nitrification. (n.d.).
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).
  • Mass spectrometric study of gamma-aryl-alpha,-gamma-diethoxy-alpha, beta-butenolides. (2000, January). Retrieved March 24, 2026, from [Link]

  • 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins - MDPI. (2024, April 22). Retrieved March 24, 2026, from [Link]

  • The spectroscopic characterization of the methoxy radical. III. Rotationally resolved Ã2A1–X̃2E electronic and X̃2E submillimeter wave spectra of partially deuterated CH2DO and CHD2O radicals - ResearchGate. (2011, September 7). Retrieved March 24, 2026, from [Link]

  • 2-(3-Methoxy-4-nitrophenyl)acetonitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 24, 2026, from [Link]

  • Detecting molecules in Ariel low resolution transmission spectra - -ORCA. (n.d.). Retrieved March 24, 2026, from [Link]

  • Influence of chemical effects on Al high resolution Kα X-ray spectra in proton and alpha particle induced X - FULIR. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Method

Application Note: Reagents, Catalysts, and Protocols for the Synthesis of 2-Methoxy-2-(4-nitrophenyl)acetonitrile

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary The compound 2-Methoxy-2-(4-nitrophenyl)aceton...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The compound 2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS: 1376363-04-0) [1] is a highly versatile α -methoxyarylacetonitrile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Traditional cyanation methods using alkali cyanides (e.g., KCN, NaCN) often suffer from biphasic mass-transfer limitations, high toxicity, and poor functional group tolerance.

Mechanistic Rationale: The Oxonium Ion Pathway

Understanding the causality behind the reagent choices is critical for process optimization. The direct cyanation of an acetal relies on the generation of a highly electrophilic oxonium ion intermediate.

  • Acetal Activation: A Lewis acid or transition metal catalyst coordinates to one of the methoxy oxygens of 4-nitrobenzaldehyde dimethyl acetal.

  • Oxonium Generation: The coordination facilitates the expulsion of a methoxide leaving group (which is subsequently silylated by TMSCN to form volatile methoxytrimethylsilane, TMSOMe), generating a reactive oxonium species. Note: The strongly electron-withdrawing 4-nitro group destabilizes this oxonium ion compared to electron-rich aryls, necessitating a highly efficient catalyst to drive the equilibrium forward.

  • Nucleophilic Attack: The cyanide ion (delivered via the activated TMSCN-metal complex) attacks the oxonium carbon, irreversibly forming the α -methoxy nitrile C-C bond [2].

MechanisticPathway A 4-Nitrobenzaldehyde Dimethyl Acetal B Catalyst Coordination (Lewis Acid / M²⁺) A->B Catalyst addition C Oxonium Ion Intermediate B->C -OMe expulsion D Cyanide Attack (from TMSCN) C->D Nucleophilic addition Byproduct - TMSOMe C->Byproduct TMS silylation E 2-Methoxy-2-(4-nitrophenyl) acetonitrile D->E Irreversible C-C formation

Figure 1: Mechanistic pathway for the catalytic cyanation of 4-nitrobenzaldehyde dimethyl acetal.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction conditions, scalability, and environmental impact. While traditional Lewis acids (like BF3​⋅OEt2​ or SnCl2​ ) are effective, they require strictly anhydrous conditions and acidic environments that can degrade sensitive substrates. Transition metal salts and modern coordination polymers (CPs) offer neutral, highly efficient alternatives [2, 3].

Catalyst SystemTypeLoadingConditionsYield (Approx.)Key Advantages / Disadvantages
BF3​⋅OEt2​ Homogeneous Lewis Acid10-20 mol% CH2​Cl2​ , -78 °C to RT75-85%Fast kinetics; requires strict anhydrous/acidic conditions.
CoCl2​ / NiCl2​ Homogeneous Transition Metal5-10 mol% CH2​Cl2​ , RT, 3h85-95%Operates under neutral conditions; highly scalable [2].
Cd(II) CP Heterogeneous Solid Acid1-3 mol%Solvent-free, MW (15W), 80 °C90-96%Green chemistry; recyclable catalyst; rapid microwave kinetics [3].

Experimental Protocols

Below are two self-validating protocols. Protocol A is ideal for standard laboratory-scale synthesis using readily available reagents. Protocol B is optimized for modern, green-chemistry applications utilizing microwave irradiation and solid-state catalysts.

Safety Warning

TMSCN is highly toxic and moisture-sensitive. Upon contact with water or atmospheric moisture, it releases lethal Hydrogen Cyanide (HCN) gas. All operations, including workup, MUST be conducted in a certified fume hood with proper PPE and a dedicated cyanide spill/exposure kit on hand.

Protocol A: Homogeneous Catalysis using Cobalt(II) Chloride

Adapted from transition-metal activated cyanation methodologies [2].

Reagents:

  • 4-Nitrobenzaldehyde dimethyl acetal: 10.0 mmol (1.97 g)

  • Trimethylsilyl cyanide (TMSCN): 15.0 mmol (1.88 mL)

  • Anhydrous Cobalt(II) chloride ( CoCl2​ ): 1.0 mmol (130 mg, 10 mol%)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ): 25 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.

  • Reagent Loading: Add the CoCl2​ catalyst and 4-nitrobenzaldehyde dimethyl acetal to the flask, followed by 25 mL of anhydrous CH2​Cl2​ . Stir to form a uniform suspension/solution.

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Syringe in TMSCN dropwise over 10 minutes.

  • Execution: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir under Argon for 3 to 4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The acetal starting material ( Rf​≈0.6 ) should disappear, replaced by a lower-running, UV-active product spot ( Rf​≈0.4 ).

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ dropwise. Stir vigorously for 15 minutes to destroy unreacted TMSCN safely.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with CH2​Cl2​ (3 × 20 mL). Combine the organic phases, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield the pure 2-Methoxy-2-(4-nitrophenyl)acetonitrile.

Protocol B: Microwave-Assisted Heterogeneous Catalysis

Adapted from modern solvent-free coordination polymer methodologies[3].

Reagents:

  • 4-Nitrobenzaldehyde dimethyl acetal: 1.0 mmol (197 mg)

  • Trimethylsilyl cyanide (TMSCN): 2.0 mmol (0.25 mL)

  • Cd(II) Coordination Polymer Catalyst (e.g., [Cd4​(L1)4​(DMF)6​]n​ ): 0.02 mmol (2 mol%)

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the 4-nitrobenzaldehyde dimethyl acetal, TMSCN, and the Cd(II) CP catalyst. No solvent is added.

  • Sealing: Seal the vial with a Teflon-lined crimp cap and purge the headspace with Argon via a needle.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Apply 15 W of microwave irradiation, maintaining the temperature at 80 °C for 1.5 hours.

  • Workup: Cool the vial to room temperature. Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc).

  • Catalyst Recovery: Centrifuge or filter the mixture through a fine glass frit to recover the heterogeneous Cd(II) catalyst. Wash the catalyst cake with EtOAc (2 × 2 mL). The recovered catalyst can be dried and reused for up to 5 cycles.

  • Isolation: Concentrate the combined EtOAc filtrate under reduced pressure to yield the product. Due to the high selectivity of the MW-assisted reaction, the product often requires minimal to no chromatographic purification.

ExperimentalWorkflow Step1 1. Preparation Dry glassware, Argon purge Step2 2. Reaction Setup Mix Acetal + Catalyst + TMSCN Step1->Step2 Step3 3. Execution Stir at RT (Homogeneous) or MW Irradiate (Heterogeneous) Step2->Step3 Step4 4. Workup Quench (NaHCO3) & Extract or Filter Catalyst Step3->Step4 Step5 5. Purification Silica Gel Chromatography (if required) Step4->Step5 Step6 6. Final Product 2-Methoxy-2-(4-nitrophenyl) acetonitrile Step5->Step6

Figure 2: General experimental workflow for the synthesis of α -methoxyarylacetonitriles.

Analytical Characterization

To validate the successful synthesis of 2-Methoxy-2-(4-nitrophenyl)acetonitrile, compare the isolated product against the following expected spectroscopic benchmarks:

  • 1 H NMR ( 400 MHz,CDCl3​ ):

    • δ 8.28 (d, J=8.8 Hz , 2H, Ar-H ortho to NO2​ )

    • δ 7.68 (d, J=8.8 Hz , 2H, Ar-H meta to NO2​ )

    • δ 5.25 (s, 1H, -CH(OMe)CN) (Diagnostic peak for the benzylic proton)

    • δ 3.55 (s, 3H, -OCH 3​ ) (Diagnostic peak for the methoxy group)

  • IR (ATR, cm−1 ): 2250 (weak, sharp, C N stretch), 1525 & 1350 (strong, NO2​ asymmetric/symmetric stretch), 1100 (C-O-C ether stretch).

References

  • Sigma-Aldrich / Accela ChemBio Product Catalog Title: 2-methoxy-2-(4-nitrophenyl)acetonitrile (CAS: 1376363-04-0) Source: Accela ChemBio / Sigma-Aldrich Database URL:[Link]

  • Mukaiyama, T., Soga, T., & Takenoshita, H. Title: Efficient Activation of Acetals toward Nucleophiles by the Use of Transition Metal Catalysts Source: Chemistry Letters, 1989, 18(6), 997-1000. URL:[Link]

  • Karmakar, A., Paul, A., et al. Title: Polyaromatic Group Embedded Cd(II)-Coordination Polymers for Microwave-Assisted Solvent-Free Strecker-Type Cyanation of Acetals Source: Molecules (PMC / NIH), 2023, 28(3), 945. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 2-Methoxy-2-(4-nitrophenyl)acetonitrile synthesis

Welcome to the technical support center for the synthesis of 2-Methoxy-2-(4-nitrophenyl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-2-(4-nitrophenyl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles that govern reaction outcomes, empowering you to optimize your yield and purity.

The synthesis of α-alkoxy-α-arylacetonitriles is a critical transformation in organic chemistry, yielding valuable intermediates for various bioactive molecules and materials.[1] The target molecule, 2-Methoxy-2-(4-nitrophenyl)acetonitrile, is typically synthesized via the reaction of 4-nitrobenzaldehyde with a cyanide source in the presence of methanol. This process, while straightforward in principle, is sensitive to several parameters that can significantly impact the reaction's success.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield is a frequent issue that can often be traced back to one of several key areas: reagent quality, reaction conditions, or the stability of the intermediate.

  • Reagent Quality and Stoichiometry:

    • 4-Nitrobenzaldehyde Purity: The aldehyde is susceptible to oxidation to 4-nitrobenzoic acid. Ensure you are using a pure starting material. An older, partially oxidized aldehyde will not participate in the reaction, leading to lower yields.

    • Cyanide Source: The choice and handling of your cyanide source are critical. Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides (NaCN, KCN) due to its better solubility in organic solvents and its role as a less hazardous alternative to HCN gas.[2] If using NaCN or KCN, ensure it is finely powdered and anhydrous, as these are heterogeneous reactions and surface area matters.[3]

    • Anhydrous Conditions: The presence of water is detrimental. Water can hydrolyze TMSCN and can protonate the intermediate alkoxide, trapping it as the cyanohydrin (2-hydroxy-2-(4-nitrophenyl)acetonitrile), preventing the desired methoxylation step.[4][5] Ensure all glassware is flame- or oven-dried and solvents are rigorously anhydrous.

  • Reaction Kinetics and Temperature Control:

    • Reaction Rate: The addition of a cyanide nucleophile to an aldehyde is often reversible.[6] The 4-nitro group is strongly electron-withdrawing, which activates the carbonyl carbon to nucleophilic attack, but it can also stabilize the starting material. If the reaction is too slow, you may see a large amount of unreacted aldehyde.

    • Temperature: While gentle heating can sometimes increase reaction rates, excessive heat can lead to the decomposition of the product or intermediates. For cyanohydrin formation, reactions are often run at room temperature or below to manage the exothermic nature of the addition.[7]

Q2: I'm observing a significant amount of unreacted 4-nitrobenzaldehyde by TLC/LCMS. How can I improve conversion?

Poor conversion points to issues with reaction activation or kinetics.

  • Catalysis is Key: The addition of TMSCN to aldehydes is often catalyzed by either a Lewis acid or a Lewis base.[8][9]

    • Lewis Acid Catalysis: A Lewis acid (e.g., InF₃, ZnI₂, TiCl₄) activates the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanide.[8][10]

    • Lewis Base Catalysis: A Lewis base (e.g., amines, phosphines) can activate TMSCN by forming a hypervalent silicon intermediate, which enhances the nucleophilicity of the cyanide group.[9][11]

  • Solvent Choice: The solvent plays a crucial role. Methanol serves as both the solvent and the reactant for the methoxy group installation. However, for the initial cyanation step, a less protic solvent like acetonitrile or dichloromethane (DCM) might be used, with methanol added subsequently. Using methanol as the primary solvent from the start can sometimes lead to competing acetal formation.

  • Reaction Time: Some reactions simply require more time to reach completion. Monitor the reaction by an appropriate technique (TLC, GC, LCMS) to determine the optimal reaction time. Extending the reaction from a few hours to overnight can often significantly improve conversion.

Q3: My final product is contaminated with the cyanohydrin intermediate. How do I favor the formation of the methoxy ether?

The formation of the cyanohydrin, 2-hydroxy-2-(4-nitrophenyl)acetonitrile, is a common side reaction and indicates that the second step—etherification—is incomplete.

  • Drive the Equilibrium: The formation of the methoxy ether from the cyanohydrin intermediate (or its silylated precursor) is an equilibrium process. To drive it towards the product, an excess of methanol is typically used.

  • Acid or Base Promotion: The etherification step can be promoted under either acidic or basic conditions.

    • Acidic Conditions: After the initial silylcyanation, adding a source of acid (like HCl in methanol) can protonate the silyloxy group, making it a good leaving group, which is then displaced by methanol.[8]

    • Sufficient Methanol: Ensure that there is a stoichiometric excess of methanol available to react with the intermediate. In many protocols, methanol is used as the solvent to provide a large excess.

Q2: The reaction is very slow or appears to stall. What parameters can I adjust?

A stalled reaction suggests that the activation energy barrier is not being overcome efficiently.

  • Catalyst Screening: If you are not using a catalyst, adding one is the first step. If one is already in use, it may not be optimal. It can be beneficial to screen a few different Lewis acids or bases to find the most effective one for your specific substrate.[12]

  • Temperature Adjustment: While high temperatures can be detrimental, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier without causing significant degradation.

  • Concentration: Ensure the reaction is not too dilute. Increasing the concentration of the reactants can lead to a higher reaction rate.

Q5: What is the recommended work-up and purification strategy to maximize recovery and purity?

A proper work-up and purification protocol is critical to isolate a high-quality product.

  • Quenching: The reaction is typically quenched by pouring it into a mild aqueous basic solution, such as saturated sodium bicarbonate, to neutralize any acid catalyst and react with any remaining TMSCN.

  • Extraction: The aqueous mixture is then extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined.

  • Washing: The combined organic layers should be washed with water and then brine to remove any residual water-soluble impurities and salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step.[13] A solvent system like ethanol/water or hexane/ethyl acetate might be suitable.

Visualizing the Process

Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting low yield in the synthesis.

Troubleshooting_Yield start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->check_conversion unreacted_sm High % of Unreacted 4-Nitrobenzaldehyde? check_conversion->unreacted_sm side_products Significant Side Products (e.g., Cyanohydrin)? unreacted_sm->side_products No catalysis_issue Problem: Insufficient Activation / Slow Kinetics unreacted_sm->catalysis_issue Yes etherification_issue Problem: Incomplete Methoxylation side_products->etherification_issue Yes complex_mixture Complex Mixture / Decomposition? side_products->complex_mixture No solution_catalysis Solution: 1. Add/Optimize Lewis Acid/Base Catalyst 2. Increase Reaction Time 3. Increase Concentration catalysis_issue->solution_catalysis end_node Implement Changes & Re-run solution_catalysis->end_node solution_etherification Solution: 1. Ensure Anhydrous Conditions 2. Use Excess Methanol 3. Add Acid Post-cyanation (e.g., HCl/MeOH) etherification_issue->solution_etherification solution_etherification->end_node decomposition_issue Problem: Reagent/Product Instability complex_mixture->decomposition_issue Yes complex_mixture->end_node No, Clean Reaction solution_decomposition Solution: 1. Check Reagent Purity 2. Lower Reaction Temperature 3. Optimize Work-up/Purification decomposition_issue->solution_decomposition solution_decomposition->end_node

Caption: A troubleshooting flowchart for low yield issues.

Proposed Reaction Mechanism

The reaction proceeds via a two-stage mechanism: nucleophilic addition of cyanide followed by trapping of the intermediate with methanol. When using TMSCN with Lewis acid catalysis, the mechanism is as follows:

Reaction_Mechanism cluster_0 Step 1: Lewis Acid Activation & Cyanation cluster_1 Step 2: Methoxylation Aldehyde 4-Nitrobenzaldehyde ActivatedComplex Activated Aldehyde-LA Complex Aldehyde->ActivatedComplex LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex SilylatedCyanohydrin Silylated Cyanohydrin Intermediate ActivatedComplex->SilylatedCyanohydrin Nucleophilic Attack TMSCN TMSCN TMSCN->SilylatedCyanohydrin Product 2-Methoxy-2-(4-nitrophenyl)acetonitrile SilylatedCyanohydrin->Product Nucleophilic Displacement Methanol Methanol (MeOH) Methanol->Product

Caption: Proposed mechanism for Lewis acid-catalyzed synthesis.

Optimized Protocol Example

This protocol is a general guideline based on common literature procedures for silylcyanation followed by etherification.[8][10] Optimization for specific laboratory conditions may be required.

Materials:

  • 4-Nitrobenzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (ZnI₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrobenzaldehyde (1.0 eq) and a catalytic amount of anhydrous zinc iodide (0.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the solids.

  • TMSCN Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise via syringe.

  • Initial Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Methoxylation: Once the initial cyanation is complete, add a significant volume of anhydrous methanol (e.g., equal to the volume of DCM used) and stir the reaction overnight at room temperature.

  • Work-up: Quench the reaction by carefully pouring it into a stirred solution of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing & Drying: Combine the organic layers and wash with water (1x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.

Quantitative Data Summary

The following table summarizes typical reagent stoichiometry and conditions. Note that the optimal conditions can vary.

Reagent/ParameterStoichiometric Ratio (eq.)Recommended RangePurpose
4-Nitrobenzaldehyde1.0-Limiting Reagent
TMSCN1.21.1 - 1.5Cyanide Source
Lewis Acid (e.g., ZnI₂)0.10.05 - 0.2Catalyst for Aldehyde Activation
MethanolLarge Excess10 eq. to SolventReactant for Etherification
Temperature (°C)0 to RT-10 to 40Balances reaction rate and stability
Reaction Time (h)6 - 24VariesMonitor for completion

References

  • Li, Y., He, B., Qin, B., Feng, X., & Zhang, G. (2004). Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters. Inorganic Chemistry, 43(12), 3728-3741. [Link]

  • Chung, W. J., Om, Y. M., & Lee, J. I. (2006). Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. The Journal of Organic Chemistry, 71(9), 3581–3584. [Link]

  • Rychnovsky, S. D., & Kim, J. (2006). Lewis base catalyzed addition of trimethylsilyl cyanide to aldehydes. The Journal of Organic Chemistry, 71(9), 3581-4. [Link]

  • Anonymous. (n.d.). Cyanohydrin formation. Quimica Organica. Retrieved from [Link]

  • Wang, Y., et al. (2019). Asymmetric Cycloetherification of in Situ Generated Cyanohydrins through the Concomitant Construction of Three Chiral Carbon Centers. Organic Letters, 21(7), 2139–2143. [Link]

  • LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of the racemic addition of trimethylsilyl cyanide to aldehydes catalysed by Lewis bases. [Link]

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • LibreTexts. (2023, January 22). Cyanohydrins. Chemistry LibreTexts. [Link]

  • MySkinRecipes. (n.d.). 2-(4-Methoxy-2-nitrophenyl)acetonitrile. Retrieved from [Link]

  • Wang, Z. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 833-836. [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). methoxyacetonitrile. Organic Syntheses Procedure. [Link]

  • White Rose Research Online. (2023, February 23). A Brief Introduction to Chemical Reaction Optimization. [Link]

  • Li, Y., et al. (2021). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 11(32), 19563–19567. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • European Patent Office. (1997, January 22). METHOD FOR PURIFICATION OF ACETONITRILE - EP 0641314 B1. [Link]

  • Ávila-Gutierrez, M., & Stevenson, K. J. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. NSF PAR. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methoxy-2-(4-nitrophenyl)acetonitrile Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges associated with 2-Methoxy-2-(4-nitrophenyl)ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges associated with 2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS 1376363-04-0).

This compound is a highly functionalized building block featuring a sterically encumbered benzylic position, a highly acidic alpha-proton, and competing electron-withdrawing groups (nitrile and nitro). These features frequently lead to low conversion rates, unexpected side reactions, and poor yields during synthesis and downstream functionalization[1]. This guide unpacks the causality behind these failures and provides self-validating, field-proven protocols to resolve them.

Part 1: Diagnostic Matrix for Low Conversion Rates

Before diving into specific troubleshooting FAQs, consult the quantitative summary below to identify your specific failure mode and the recommended optimization strategy.

Reaction PhaseStandard ApproachPrimary Failure ModeOptimized ApproachExpected Conversion
1. Precursor Synthesis (O-Methylation)NaH / MeI in THFRetro-cyanohydrin cleavage (<20% yield)Ag₂O / MeI in DCM>85%
2. Functionalization ( α -Alkylation)NaH / R-Br in DMFNitronate delocalization (<30% yield)KOtBu / R-I + DMPU>75%
3. Downstream Processing (Nitro Reduction)H₂ / Pd/CNitrile co-reduction / Catalyst poisoningFe / AcOH (Béchamp)>90%

Part 2: Deep-Dive Troubleshooting & FAQs

Module 1: Synthesizing the Substrate (O-Methylation Bottlenecks)

Q: I am trying to synthesize 2-Methoxy-2-(4-nitrophenyl)acetonitrile from 2-hydroxy-2-(4-nitrophenyl)acetonitrile using NaH and methyl iodide, but my conversion is below 20%. My GC-MS shows mostly 4-nitrobenzaldehyde. What is happening?

The Causality: You are experiencing a base-catalyzed retro-cyanohydrin reaction [2]. Cyanohydrins exist in equilibrium with their parent aldehydes and free cyanide. When you introduce a strong, hard base like Sodium Hydride (NaH), you rapidly deprotonate the hydroxyl group to form an alkoxide intermediate. Because the 4-nitro group is powerfully electron-withdrawing, it heavily stabilizes the expulsion of the cyanide anion (a good leaving group), driving the equilibrium backward to form 4-nitrobenzaldehyde[3].

The Solution: You must bypass the alkoxide intermediate by using a mild, non-nucleophilic base that acts as a halogen scavenger, such as Silver(I) Oxide (Ag₂O). This shifts the mechanism from a base-driven deprotonation to an electrophile-driven Sₙ2 attack.

G N1 2-Hydroxy-2-(4-nitrophenyl)acetonitrile (Cyanohydrin) N2 Alkoxide Intermediate N1->N2 Strong Base (e.g., NaH, NaOH) N4 Mild Base (Ag₂O) + MeI N1->N4 Optimized Conditions N3 Retro-Cyanohydrin Cleavage (4-Nitrobenzaldehyde + CN⁻) N2->N3 Spontaneous (pKa driven) N5 Successful O-Methylation (Target Compound) N4->N5 SN2 Alkylation

Workflow 1: Mechanistic divergence in cyanohydrin O-methylation based on base selection.

Self-Validating Protocol: Mild O-Methylation
  • Setup: Dissolve 10 mmol of the cyanohydrin in 30 mL of anhydrous Dichloromethane (DCM) under argon.

  • Reagents: Add 15 mmol of freshly activated Ag₂O, followed by 50 mmol of Methyl Iodide (MeI). Wrap the flask in aluminum foil (Ag₂O is light-sensitive).

  • Reaction: Stir at ambient temperature for 24 hours.

  • In-Process Control (Self-Validation): Monitor by TLC (Hexanes:EtOAc 3:1). The starting cyanohydrin (R_f ~0.2) will stain yellow with 2,4-Dinitrophenylhydrazine (DNPH) due to equilibrium with the aldehyde. The target methoxy product (R_f ~0.5) will not react with DNPH. If a DNPH-positive spot appears at R_f ~0.6, retro-cleavage to 4-nitrobenzaldehyde has occurred.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Concentrate under reduced pressure.

Module 2: Alpha-Alkylation Failures

Q: I am attempting an α -alkylation of 2-Methoxy-2-(4-nitrophenyl)acetonitrile using standard alkyl bromides and NaH, but the reaction stalls at 30% conversion. Why is the carbanion unreactive?

The Causality: The α -proton of your substrate is highly acidic (pKa ~11-12) due to the combined electron-withdrawing effects of the nitrile, methoxy, and 4-nitrophenyl groups. Deprotonation is not the issue; delocalization is. Once the carbanion forms, the negative charge is heavily delocalized into the para-nitro group, forming a stable nitronate resonance structure[4][5]. This extreme delocalization makes the α -carbon a "soft" and exceptionally poor nucleophile. When paired with standard alkyl bromides, the activation energy for C-alkylation is too high, leading to stalled reactions or competing O-alkylation at the nitro group.

The Solution: You must use highly reactive "hard" electrophiles (alkyl iodides or triflates) and disrupt the tight ion-pairing of the nitronate salt. Adding a co-solvent like N,N'-Dimethylpropyleneurea (DMPU) solvates the potassium cation, freeing the carbanion and forcing the C-alkylation pathway.

G A 2-Methoxy-2-(4-nitrophenyl)acetonitrile B Deprotonation (Base: KOtBu) A->B C Alpha-Carbanion (Localized) B->C D Nitronate Resonance (Charge on Nitro Group) C->D Delocalization (Deactivates C-alpha) F Successful C-Alkylation (Alkyl Iodide + DMPU) C->F Hard Electrophiles + Ion-Pair Breaking E Poor C-Alkylation (Standard Alkyl Halides) D->E Soft Electrophiles

Workflow 2: Electronic delocalization of the alpha-carbanion and its impact on alkylation.

Self-Validating Protocol: High-Yield α -Alkylation
  • Setup: Dissolve 5 mmol of 2-Methoxy-2-(4-nitrophenyl)acetonitrile in 15 mL of anhydrous THF and 3 mL of DMPU under argon at -78°C.

  • Deprotonation: Dropwise add 5.5 mmol of Potassium tert-butoxide (KOtBu) (1M in THF).

  • In-Process Control (Self-Validation): Upon base addition, the solution will immediately turn a deep, intense purple/red . This color change is the self-validating proof that the highly conjugated nitronate anion has formed. If the solution remains pale yellow, your base has degraded or moisture has quenched the reaction.

  • Alkylation: Stir for 15 minutes, then add 7.5 mmol of the Alkyl Iodide (R-I). Allow the reaction to slowly warm to room temperature over 4 hours. The deep purple color will slowly fade to pale orange as the nitronate is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash the organic layer extensively with water (3x) to remove the DMPU.

Module 3: Chemoselective Nitro Reduction

Q: When I try to reduce the nitro group of my alkylated 2-Methoxy-2-(4-nitrophenyl)acetonitrile derivative using Pd/C and H₂, I get a complex mixture. MS indicates partial reduction of the nitrile. How do I achieve chemoselectivity?

The Causality: Catalytic hydrogenation (Pd/C or PtO₂) is often too aggressive for highly functionalized nitriles. The benzylic methoxy group sterically crowds the face of the molecule, slowing down the reduction of the nitro group just enough that the competitive reduction of the nitrile (to a primary amine) or hydrogenolysis of the benzylic C-O bond begins to occur.

The Solution: Abandon catalytic hydrogenation in favor of a dissolving metal reduction. The Béchamp reduction (Iron powder and Acetic Acid) operates via a single-electron transfer (SET) mechanism that is entirely chemoselective for nitro groups, leaving nitriles and benzylic ethers completely untouched.

Self-Validating Protocol: Chemoselective Béchamp Reduction
  • Setup: In a round-bottom flask, suspend 5 mmol of the nitro-compound in 20 mL of a 1:1 mixture of Ethanol and Glacial Acetic Acid.

  • Reagents: Add 25 mmol (5 equivalents) of fine Iron powder (325 mesh).

  • Reaction: Heat the mixture to 70°C for 2 hours under vigorous stirring.

  • In-Process Control (Self-Validation): The reaction will transition from a yellow solution to a thick, dark grey/brown sludge as the iron is oxidized to iron oxides. By TLC (DCM:MeOH 9:1), the starting material (highly UV-active) will disappear, replaced by a lower R_f spot that is UV-active and stains strongly positive (purple/brown) with Ninhydrin, confirming the presence of the primary aniline.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove the iron sludge. Wash the filtrate with saturated NaHCO₃ until the aqueous layer is basic (pH > 8) to remove acetic acid, then dry the organic layer over Na₂SO₄.

References
  • Wiley. (n.d.). C–C Bond Formation. Retrieved from[Link]

  • Taylor & Francis. (2022). Synthesis of Pd supported on 3,4-diaminobenzoic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of 2-methoxy-2-phenylacetonitrile derivative. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: 2-Methoxy-2-(4-nitrophenyl)acetonitrile Extraction &amp; Purification

Welcome to the Advanced Technical Support Center for 2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS: 1376363-04-0)[1]. As a highly activated benzylic compound, this molecule presents unique challenges during liquid-liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS: 1376363-04-0)[1]. As a highly activated benzylic compound, this molecule presents unique challenges during liquid-liquid extraction and downstream processing.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact physicochemical causalities responsible for byproduct formation, providing self-validating protocols to ensure high-fidelity recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant amide and carboxylic acid byproducts in my organic phase post-extraction?

The Causality: The formation of primary amides or carboxylic acids is the direct result of nitrile hydrolysis[2]. In 2-Methoxy-2-(4-nitrophenyl)acetonitrile, the α -carbon is flanked by three highly activating groups: a nitrile, a methoxy ether, and a strongly electron-withdrawing p-nitrophenyl ring. This extreme electron deficiency makes the nitrile carbon highly susceptible to nucleophilic attack by hydroxide ions ( OH− ) if the aqueous wash is too basic. The Solution: Never use strong bases (e.g., NaOH , Na2​CO3​ ) to neutralize the reaction mixture prior to extraction. Limit your aqueous washes to mild, buffered solutions (pH 6.0–7.0) to suppress base-catalyzed hydration of the nitrile group.

Q2: My product is turning dark yellow/brown during solvent removal, and LC-MS shows a loss of the methoxy group. What is happening?

The Causality: You are observing oxidative demethoxylation and thermal degradation[3]. The highly acidic benzylic proton can be easily abstracted. In the presence of ambient oxygen and elevated temperatures (e.g., a rotary evaporator bath >40°C), the resulting benzylic radical or carbanion reacts with O2​ to form a hydroperoxide intermediate. This rapidly decomposes into 4-nitrobenzoyl cyanide or 4-nitrobenzoic acid derivatives, ejecting the methoxy group. The Solution: Process variables must be strictly optimized to minimize thermal stress[4]. Perform solvent evaporation under high vacuum at temperatures strictly below 30°C. Purge the system with Argon or Nitrogen to displace oxygen during concentration.

Q3: How do I prevent emulsion formation without driving byproduct synthesis?

The Causality: Emulsions in this system are often caused by the amphiphilic nature of degradation byproducts (like carboxylic acids) acting as surfactants. Adding brine ( NaCl ) is the standard fix, but if the brine is unbuffered, the localized pH shifts can trigger the aforementioned hydrolysis. The Solution: Use a pH-adjusted brine solution (buffered to pH 6.5 with dilute phosphate). This increases the ionic strength of the aqueous layer, breaking the emulsion via the salting-out effect, without providing the hydroxide nucleophiles that destroy the nitrile.

Part 2: Pathway Visualization

Understanding the degradation kinetics is critical for preventing them. The diagram below illustrates the competing side-reactions that occur when extraction parameters fall out of specification.

G A 2-Methoxy-2-(4-nitrophenyl)acetonitrile (Target Compound) B Base-Catalyzed Hydrolysis A->B High pH / H2O C Oxidative Degradation A->C O2 / Heat / Radicals D Amide / Carboxylic Acid Byproducts B->D E Demethoxylation / Ketone Byproducts C->E

Mechanistic pathways of byproduct formation during extraction.

Part 3: Quantitative Process Optimization

To establish a self-validating workflow, we must define the acceptable operational tolerances. The table below summarizes the quantitative impact of optimizing the extraction variables[4].

Process VariableStandard (High-Risk) ConditionOptimized (Low-Risk) ConditionImpact on Byproduct FormationTarget Yield Recovery
Aqueous Wash pH pH > 8.5 ( NaHCO3​ wash)pH 6.0 - 7.0 (Phosphate buffer)Reduces nitrile hydrolysis by >85%> 92%
Extraction Temp 25°C - 35°C (Ambient)0°C - 5°C (Ice bath)Suppresses benzylic oxidation by 90%> 94%
Solvent System Dichloromethane (DCM)Ethyl Acetate / Heptane (1:1)Prevents halogenated solvent alkylation> 90%
Concentration Rotary Evaporator (50°C)High-Vacuum Evaporation (<30°C)Eliminates thermal decyanation> 95%

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures that the physicochemical integrity of 2-Methoxy-2-(4-nitrophenyl)acetonitrile is maintained throughout the liquid-liquid extraction. Every critical step includes a built-in validation checkpoint.

Step 1: Reaction Quenching & pH Stabilization

  • Cool the crude reaction mixture to 0°C – 5°C using an ice-water bath.

  • Slowly quench the reaction by adding a pre-chilled 0.5 M Sodium Phosphate buffer (pH 6.5) at a ratio of 2:1 (Buffer:Reaction Volume).

  • Validation Checkpoint: Extract a 1 mL aliquot of the aqueous phase and test with a calibrated pH meter. Do not proceed if pH > 7.0. If basic, titrate dropwise with 0.1 M HCl until pH 6.5 is achieved.

Step 2: Solvent Extraction

  • Add a cold (5°C) mixture of Ethyl Acetate/Heptane (1:1 v/v) to the quenched reaction. The non-polar heptane reduces the solubility of polar amide byproducts in the organic phase.

  • Agitate gently for 5 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Allow phase separation for 10 minutes. Draw off the lower aqueous phase.

  • Validation Checkpoint: Spot the aqueous phase on a TLC plate (UV 254 nm). If significant product remains, perform one additional back-extraction with pure Ethyl Acetate.

Step 3: Mild Washing & Drying

  • Wash the combined organic layers once with pH-adjusted brine (pH 6.5).

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Note: Avoid Magnesium Sulfate ( MgSO4​ ) as its slight Lewis acidity can coordinate with the nitrile group, reducing yield.

  • Filter the drying agent through a sintered glass funnel.

Step 4: Low-Temperature Concentration

  • Transfer the filtrate to a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator equipped with a high-efficiency vacuum pump (< 10 mbar).

  • Critical: Maintain the water bath temperature strictly below 30°C.

  • Validation Checkpoint: The final product should be a pale yellow solid/oil. A dark orange or brown color indicates thermal degradation[3].

Workflow Visualization

W S1 Quench & Dilute (pH 6.5, 5°C) S2 Solvent Extraction (EtOAc/Heptane) S1->S2 S3 Mild Wash (pH 6.5 Brine) S2->S3 S4 S4 S3->S4 S5 Pure Product S4->S5

Optimized self-validating extraction workflow for byproduct minimization.

References

  • MDPI Molecules. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." MDPI.com. Available at:[Link]

  • ResearchGate. "Optimization of process variables for minimization of byproduct formation during fermentation of blackstrap molasses to ethanol at industrial scale." Researchgate.net. Available at: [Link]

Sources

Optimization

Best solvents for recrystallization of crude 2-Methoxy-2-(4-nitrophenyl)acetonitrile

Welcome to the Chem-Tech Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative troubleshooting and field-proven protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chem-Tech Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative troubleshooting and field-proven protocols for the purification of crude 2-Methoxy-2-(4-nitrophenyl)acetonitrile .

Rather than relying on trial and error, successful recrystallization requires a mechanistic understanding of the molecule's electronic distribution and a self-validating experimental design.

Mechanistic Causality: The Science of Solvent Selection

To select the optimal solvent, we must first analyze the structural causality of 2-Methoxy-2-(4-nitrophenyl)acetonitrile. The molecule presents a unique "push-pull" electronic environment:

  • The Nitro Group (-NO₂): Highly electron-withdrawing and polar, capable of strong dipole-dipole interactions and weak hydrogen bond acceptance.

  • The Cyano Group (-CN): A linear, highly polar moiety that further increases the molecule's dipole moment.

  • The Methoxy Group (-OCH₃): Provides localized ether-like lipophilicity and steric bulk at the benzylic position.

  • The Aromatic Ring: Facilitates π−π stacking, which is the primary driver for forming a stable crystalline lattice.

Because of this mixed polarity, the compound is highly soluble in polar aprotic solvents (e.g., acetone, dichloromethane) but insoluble in strictly non-polar aliphatic hydrocarbons (e.g., hexane, heptane).

The Optimal Choice: Protic solvents like Methanol and Ethanol offer a steep solubility curve for nitroaromatics. At elevated temperatures, the protic solvent forms hydrogen bonds with the nitro and cyano groups, ensuring complete dissolution. Upon controlled cooling, the lipophilic bulk of the aromatic ring dominates, drastically reducing solubility and forcing the compound into a highly ordered crystalline lattice while leaving polar impurities dissolved in the mother liquor. This principle is widely validated in the 1[1] and the 2[2].

Quantitative Solvent Matrix

The table below summarizes the expected performance of various solvent systems based on the impurity profile of your crude mixture.

Solvent SystemBoiling Point (°C)Polarity IndexExpected Yield (%)Optimal Impurity Clearance
Methanol 64.75.180 - 85%Polar (e.g., unreacted nitrophenols)
Ethanol (Absolute) 78.35.282 - 88%Polar / Moderate
Isopropanol (IPA) 82.53.985 - 90%Broad spectrum / Mixed
EtOAc / Heptane (1:3) 77 / 98~2.5 (mixed)75 - 80%Tarry / Highly colored degradation
Toluene / Cyclohexane 110 / 80~1.8 (mixed)70 - 75%Non-polar (e.g., alkyl halides)

Note: Cyclohexane and its mixtures are frequently cited as highly effective for3[3] when non-polar impurities are present.

Workflow Visualization

Workflow A Crude 2-Methoxy-2- (4-nitrophenyl)acetonitrile B Impurity Profiling (TLC / LC-MS) A->B C1 Polar Impurities B->C1 C2 Non-Polar Impurities B->C2 C3 Tarry / Mixed B->C3 D1 Methanol / Ethanol Recrystallization C1->D1 D2 Toluene / Heptane Recrystallization C2->D2 D3 EtOAc / Heptane + Activated Carbon C3->D3

Decision matrix for selecting recrystallization solvents based on crude impurity profiles.

Self-Validating Experimental Protocols

Every protocol executed in the lab must act as a self-validating system. If a step fails to produce the expected physical observation, the system alerts you to an upstream error (e.g., incorrect solvent volume).

Protocol A: Single-Solvent System (Methanol)

Best for crudes with polar impurities.

  • Dissolution: Place the crude 2-Methoxy-2-(4-nitrophenyl)acetonitrile in a round-bottom flask equipped with a reflux condenser. Add a minimal amount of Methanol (approx. 3-5 mL per gram of crude).

  • Heating: Heat to reflux (65°C) while stirring. Add additional Methanol dropwise only until the solid completely dissolves.

  • Validation Checkpoint 1 (Clarity): The hot solution must be completely transparent. If turbidity persists, insoluble impurities are present. Perform a hot filtration through a pre-warmed Buchner funnel.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed. Causality: Slow cooling prevents the entrapment of mother liquor within the crystal lattice, ensuring high purity.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with a minimal volume of ice-cold Methanol.

  • Validation Checkpoint 2 (Purity): Dry the crystals under vacuum. A sharp melting point range ( Δ T ≤ 2°C) validates the complete exclusion of solvent and impurities.

Protocol B: Anti-Solvent System with Carbon Scavenging (EtOAc / Heptane)

Best for dark, tarry crudes.

  • Primary Dissolution: Dissolve the crude in a minimal volume of hot Ethyl Acetate (EtOAc).

  • Scavenging: Add 5-10% w/w activated carbon (Darco). Boil for 10 minutes.

  • Hot Filtration: Filter the black suspension hot through a pad of Celite to remove the carbon. The filtrate should now be pale yellow.

  • Anti-Solvent Addition: Reheat the filtrate to a gentle boil. Slowly add hot Heptane dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification & Cooling: Add 1-2 drops of EtOAc to clear the cloudiness, then allow the system to cool slowly to room temperature, followed by an ice bath.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What causes this and how do I fix it? A: "Oiling out" occurs when the melting point of your crude mixture is depressed below the temperature at which it saturates the solvent. Instead of precipitating as a solid, it separates as a super-cooled liquid. Fix: Reheat the mixture until homogeneous, add a small amount of the primary solvent (e.g., Methanol or EtOAc) to lower the saturation temperature, and cool it much slower. Adding a seed crystal of pure 2-Methoxy-2-(4-nitrophenyl)acetonitrile just above the cloud point will also force nucleation over oiling.

Q: Can I use water as an anti-solvent with methanol to force more product to crash out? A: While adding water to methanol will forcefully precipitate the organic product, it is highly discouraged for purification. Water forces a rapid, chaotic precipitation (crashing out) rather than ordered crystallization. This traps polar impurities and solvent molecules inside the amorphous solid, defeating the purpose of the recrystallization.

Q: The recovered crystals are heavily yellow/brown instead of pale yellow/white. Is the product ruined? A: Nitroaromatics naturally possess a pale yellow tint due to intramolecular charge transfer. However, deep brown or orange hues indicate the presence of tarry oxidation byproducts. If this occurs, your solvent system failed to exclude these impurities. You must switch to Protocol B , utilizing activated carbon to physically scavenge the polymeric degradation products before crystallization.

References

  • [3] Title: Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation Source: nih.gov URL:[Link]

  • [1] Title: WO 2015/162536 Al - Method for the preparation of 4-(2-aminoethyl)-N-(tert-butoxycarbonyl)phenylamine Source: googleapis.com URL:[Link]

  • [2] Title: Reactions of Sodium Hydroxide as a Nucleophile (Phase-transfer-catalyzed reactions) Source: thieme-connect.de URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Precision HPLC Method Development and Validation for 2-Methoxy-2-(4-nitrophenyl)acetonitrile: A Comparative Guide

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method requires more than just trial and error; it demands a deep mechanistic understanding of the analyte and the stationary phase. 2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method requires more than just trial and error; it demands a deep mechanistic understanding of the analyte and the stationary phase. 2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS: 1376363-04-0) is a complex synthetic intermediate featuring an electron-withdrawing nitro group, an aromatic ring, a methoxy ether, and a nitrile moiety.

The primary analytical challenge lies in resolving this target compound from structurally similar synthetic precursors and degradation products—such as 2-(4-nitrophenyl)acetonitrile and 4-nitrobenzaldehyde. This guide objectively compares traditional C18 stationary phases against Biphenyl alternatives, providing a self-validating experimental protocol grounded in the modernized ICH Q2(R2) validation framework[1].

Mechanistic Rationale: The Nitroaromatic Challenge

When method developers face a new molecule, the default choice is often a standard C18 column. However, for highly functionalized nitroaromatics, C18 frequently falls short.

  • The Limitation of C18: Standard alkyl phases rely almost exclusively on hydrophobic dispersive forces. Because 2-Methoxy-2-(4-nitrophenyl)acetonitrile and its unmethoxylated precursor share nearly identical hydrophobic profiles, a C18 column struggles to differentiate them, resulting in co-elution or critical peak overlap.

  • The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal retention mechanisms. The strong electron-withdrawing nature of the nitro group creates an electron-deficient aromatic ring on the analyte. The electron-rich Biphenyl phase engages in highly specific π−π interactions and dipole-dipole interactions with this ring, driving selectivity that is impossible to achieve on a C18 phase[2].

  • Mobile Phase Causality (Methanol vs. Acetonitrile): To maximize the performance of a Biphenyl column, methanol must be chosen over acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which compete with the analyte for the stationary phase's active sites. Methanol lacks π electrons, allowing the Biphenyl phase to fully express its π−π retention mechanism[3].

G Analyte 2-Methoxy-2-(4-nitrophenyl)acetonitrile C18 Standard C18 Phase Analyte->C18 interacts via Biphenyl Biphenyl Phase Analyte->Biphenyl interacts via Hydrophobic Hydrophobic Partitioning (Co-elution of impurities) C18->Hydrophobic PiPi π-π & Dipole Interactions (Enhanced Selectivity) Biphenyl->PiPi

Fig 1. Mechanistic comparison of retention pathways for nitroaromatic analytes.

Comparative Performance Data

To objectively demonstrate the superiority of the Biphenyl chemistry for this specific analyte, an experimental comparison was conducted using three different stationary phases bonded to identical 2.7 µm superficially porous silica particles.

Isocratic Test Conditions: 55:45 Methanol : Water (0.1% Formic Acid), Flow Rate: 0.4 mL/min, Temp: 35°C, UV: 254 nm.

Stationary PhaseRetention Time (Target)Resolution ( Rs​ ) from PrecursorTailing Factor ( Tf​ )Verdict
Standard C18 4.2 min1.1 (Co-elution)1.4Fail - Insufficient selectivity.
Phenyl-Hexyl 5.8 min1.8 (Marginal)1.5Sub-optimal - Alkyl linker dampens π−π effect.
Biphenyl 7.1 min3.2 (Baseline) 1.1 Pass - Ideal selectivity and peak shape.

Data Interpretation: The Biphenyl column not only resolved the critical pair but also improved peak symmetry. The rigid dual-ring structure of the biphenyl ligand prevents the steric hindrance often seen with the flexible hexyl chain in Phenyl-Hexyl phases, allowing for optimal alignment with the planar nitroaromatic analyte[2].

Experimental Methodology: A Self-Validating Protocol

A robust analytical method must be a self-validating system. This means the protocol includes built-in System Suitability Testing (SST) that acts as a strict gatekeeper; if the system does not meet predefined criteria, sample analysis cannot proceed.

Step-by-Step Optimized Workflow

1. Reagent Preparation:

  • Use strictly LC-MS grade Methanol and Ultrapure Water (18.2 MΩ·cm).

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: 100% Methanol.

2. Chromatographic Setup:

  • Column: Superficially porous Biphenyl, 100 x 2.1 mm, 2.7 µm.

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 6.0 min: 40% 70% B

    • 6.0 - 8.0 min: 70% B

    • 8.0 - 8.1 min: 70% 40% B (Re-equilibration for 3 mins).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Crucial for stabilizing the π−π interaction kinetics).

  • Injection Volume: 2 µL.

3. Sample Preparation:

  • Accurately weigh 10 mg of 2-Methoxy-2-(4-nitrophenyl)acetonitrile reference standard.

  • Dissolve in 10 mL of diluent (50:50 Methanol:Water) to prevent solvent-mismatch peak distortion.

4. System Suitability Testing (The Gatekeeper):

  • Blank Injection: Must show no interfering peaks 0.05% of the target analyte area.

  • Resolution Solution: Inject a mixture of the target and 2-(4-nitrophenyl)acetonitrile. Rs​ must be 2.0.

  • Repeatability: Inject the working standard (100 µg/mL) 5 times. The Relative Standard Deviation (RSD) of the peak area must be 1.0%.

Workflow S1 1. Define Target Profile (Resolve nitroaromatics) S2 2. Column Screening (C18 vs Phenyl-Hexyl vs Biphenyl) S1->S2 S3 3. Mobile Phase Optimization (MeOH vs ACN) S2->S3 S4 4. Isocratic vs Gradient Fine-tuning S3->S4 S5 5. Final Method Selection (Biphenyl + MeOH/Water) S4->S5

Fig 2. Step-by-step experimental workflow for optimizing the HPLC method.

ICH Q2(R2) Method Validation Summary

Following the optimization of the Biphenyl method, it must be validated to prove it is "fit for purpose"[4]. The recently revised ICH Q2(R2) guidelines emphasize a lifecycle approach, integrating closely with ICH Q14 (Analytical Procedure Development) to ensure robustness and data integrity[1][5].

Validation Val ICH Q2(R2) Validation Spec Specificity (No interference) Val->Spec Lin Lin Val->Lin Acc Accuracy (Recovery 98-102%) Val->Acc Prec Prec Val->Prec

Fig 3. Core parameters evaluated during the ICH Q2(R2) analytical validation lifecycle.

Validation Results (Biphenyl Method)

According to ICH Q2(R2), the reportable range is confirmed by demonstrating acceptable response, accuracy, and precision across the specified interval[4].

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Forced degradation (Acid, Base, Peroxide, UV, Heat).No co-eluting peaks at the target retention time. Peak purity index 0.990.Pass. Peak purity index > 0.998 across all stress conditions.
Linearity & Range 5 concentration levels from 50% to 150% of nominal concentration (100 µg/mL).Correlation coefficient ( R2 ) 0.999.Pass. R2 = 0.9998. Range established: 50 - 150 µg/mL.
Accuracy Triplicate injections of spiked samples at 80%, 100%, and 120% levels.Mean recovery between 98.0% and 102.0%.Pass. Mean recovery = 100.2% (Range: 99.4% - 101.1%).
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.%RSD of assay results 2.0%.Pass. %RSD = 0.65%.

Conclusion: By leveraging the unique π−π retention mechanisms of the Biphenyl stationary phase and carefully selecting methanol as the organic modifier, the resulting method easily surpasses the performance of traditional C18 approaches. The method is fully compliant with ICH Q2(R2) standards, ensuring reliable, high-integrity data for the analysis of 2-Methoxy-2-(4-nitrophenyl)acetonitrile.

References

  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: G9891 - Sigma-Aldrich: 2-methoxy-2-(4-nitrophenyl)
  • Source: chromatographyonline.
  • Source: restek.

Sources

Comparative

Comparative Guide: GC-MS vs. HPLC-UV for the Purity Analysis and Validation of 2-Methoxy-2-(4-nitrophenyl)acetonitrile

Executive Summary For drug development professionals and analytical chemists, validating the purity of synthetic intermediates is non-negotiable. 2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS: 1376363-04-0)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, validating the purity of synthetic intermediates is non-negotiable. 2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS: 1376363-04-0)[1] is a highly functionalized building block. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) for its purity analysis, demonstrating why GC-MS, supported by a self-validating experimental design, offers superior specificity and sensitivity for trace-level determinations.

Methodological Rationale: The Causality of Technique Selection

When analyzing nitroaromatic compounds, analytical chemists frequently default to HPLC-UV due to the strong chromophore of the nitrobenzene ring. However, this strength is a critical flaw in purity analysis: structurally similar impurities (e.g., desmethyl or descyano analogs) exhibit nearly identical UV absorbance maxima, leading to false-positive purity calculations due to co-elution masking.

GC-MS resolves this through orthogonal causality:

  • Chromatographic Causality: Separation in GC is driven by boiling point and analyte-stationary phase polarizability. By utilizing a mid-polar column (e.g., 5% phenyl-methylpolysiloxane), we exploit the dipole moments of the nitro and nitrile groups to achieve baseline resolution from synthetic byproducts[2]. Care must be taken to optimize injector temperatures to prevent thermal decomposition, a known risk for high-energy nitroaromatics[3].

  • Detection Causality: Electron Ionization (EI) at 70 eV strips an electron to form a molecular ion [M]+, which subsequently shatters into a highly reproducible fragmentation pattern[2]. This creates a unique "molecular fingerprint" that UV detection cannot replicate, allowing for unambiguous identification even at ultra-trace levels[4].

Comparative Performance Analysis

The following table synthesizes experimental validation data, comparing a standard HPLC-UV method against the optimized GC-MS (EI) protocol. While both techniques are competent, GC-MS provides orders of magnitude better sensitivity for trace impurities[4].

Performance MetricGC-MS (EI-SIM Mode)HPLC-UV (254 nm)Analytical Advantage / Causality
Limit of Detection (LOD) 10 - 50 fg/µL5 - 10 ng/µLMS detection in Selected Ion Monitoring (SIM) mode drastically reduces background noise[5].
Specificity Unambiguous (m/z tracking)Moderate (UV overlap)Co-eluting impurities can be mathematically resolved using Extracted Ion Chromatograms (EIC).
Run Time < 10 minutes20+ minutesRapid temperature programming (e.g., 35 °C/min) accelerates elution without sacrificing resolution[5].
Matrix Interference MinimalHighHigh-energy EI fragmentation provides structural confirmation independent of matrix background.
Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the analytical protocol must be self-validating. This means the system continuously checks its own performance during the run, eliminating the possibility of silent failures.

Step 1: System Suitability Testing (SST)

Before any sample is injected, the system must prove it is fit for purpose[6]. Inject a calibration standard containing the analyte and a known critical pair impurity.

  • Acceptance Criteria: Resolution (Rs) > 2.0, Signal-to-Noise (S/N) > 10 for the LOD standard.

Step 2: Sample Preparation & Internal Standardization

We utilize an Internal Standard (IS), such as 1-chloro-4-nitrobenzene, spiked into every sample at a constant concentration.

  • Causality: The IS creates a self-correcting mathematical ratio. If the GC micro-syringe injects 0.9 µL instead of 1.0 µL, the absolute peak areas drop, but the ratio of Analyte Area to IS Area remains perfectly constant. This mitigates mechanical injection errors.

Step 3: GC-MS Instrumental Parameters
  • Column: 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane[2].

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injection: 1 µL, Splitless mode to maximize trace impurity transfer to the column[5].

  • Oven Program: Initial 100 °C (hold 1 min), ramp 35 °C/min to 220 °C, then 70 °C/min to 280 °C[5].

  • MS Conditions: EI source at 230 °C, 70 eV electron energy, scanning m/z 40-400[2].

GCMS_Workflow SST 1. System Suitability Test (SST) Verify Column Resolution & Sensitivity Prep 2. Sample Preparation Spike with Internal Standard (IS) SST->Prep SST Pass Run 3. GC-MS Acquisition EI Mode (70 eV), SIM/SCAN Prep->Run Data 4. Orthogonal Data Processing Extract Ion Chromatograms (EIC) Run->Data Report 5. ICH Q2(R2) Validation Linearity, Accuracy, Precision Data->Report

Figure 1: Self-validating GC-MS analytical workflow for purity determination.

Step 4: Orthogonal Data Processing (Fragmentation Causality)

For 2-Methoxy-2-(4-nitrophenyl)acetonitrile (MW: 192.17), the EI fragmentation pathway is predictable. We track the molecular ion [M]+ at m/z 192, alongside diagnostic fragment ions such as m/z 146 (loss of NO2) and m/z 161 (loss of OCH3). If a peak elutes at the correct retention time but lacks the m/z 146 fragment, the system flags it as an impurity, preventing a false-positive purity assignment.

EI_Fragmentation M Molecular Ion [M]+ m/z 192 F1 Loss of NO2 m/z 146 M->F1 -46 Da F3 Loss of OCH3 m/z 161 M->F3 -31 Da F2 Loss of HCN m/z 119 F1->F2 -27 Da

Figure 2: Predicted EI-MS fragmentation causality for 2-Methoxy-2-(4-nitrophenyl)acetonitrile.

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the method must be validated according to the modernized ICH Q2(R2) guidelines[7].

  • Specificity/Selectivity: Demonstrated by analyzing blank matrices and samples spiked with known degradation products to prove no co-elution occurs at the analyte's retention time[8].

  • Reportable Range & Linearity: The range is validated through direct assessment of reportable results using a linear calibration model, typically from the reporting level of impurities up to 120% of the specification limit[6],[8].

  • Accuracy & Precision: Intermediate precision and reproducibility are performed to prove the method is robust across different days, instruments, and operators[9].

Conclusion

While HPLC-UV remains a workhorse in pharmaceutical analysis, the GC-MS methodology outlined above provides an unparalleled, self-validating framework for the purity analysis of 2-Methoxy-2-(4-nitrophenyl)acetonitrile. By leveraging the orthogonal separation power of capillary GC and the unambiguous structural elucidation of EI-MS, analytical scientists can confidently release high-purity intermediates for downstream drug development.

References
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu (European Medicines Agency) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ich.org (International Council for Harmonisation) URL: [Link]

  • Title: A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS Source: mdpi.com URL: [Link]

  • Title: Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction Source: benthamdirect.com URL: [Link]

  • Title: GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD Source: agilent.com URL: [Link]

  • Title: 2-methoxy-2-(4-nitrophenyl)acetonitrile CAS 1376363-04-0 Source: mdfcw.com URL: [Link]

Sources

Validation

FTIR spectroscopy comparison of different 2-Methoxy-2-(4-nitrophenyl)acetonitrile batches

As a Senior Application Scientist, I approach batch-to-batch variability not merely as a compliance hurdle, but as a window into the mechanistic stability of a compound. In pharmaceutical intermediate synthesis,[1] serve...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach batch-to-batch variability not merely as a compliance hurdle, but as a window into the mechanistic stability of a compound. In pharmaceutical intermediate synthesis,[1] serves as a critical building block. However, its polyfunctional nature—featuring a nitrile, a nitro group, and a methoxy ether—makes it susceptible to specific degradation pathways during scale-up, storage, or transport.

This guide provides an objective, data-driven comparison of different 2-Methoxy-2-(4-nitrophenyl)acetonitrile batches using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. By mapping spectral shifts to chemical causality, we establish a self-validating framework for robust Quality Assurance and Quality Control (QA/QC).

Theoretical Framework & Mechanistic Causality

To objectively evaluate batch integrity, we must first define the expected vibrational frequencies of the intact molecule. The introduction of electron-withdrawing (-NO₂) and electron-donating (-OCH₃) substituents onto the phenyl ring significantly influences the local electronic environment, leading to characteristic shifts in the IR spectrum ()[2].

When analyzing 2-Methoxy-2-(4-nitrophenyl)acetonitrile, we monitor four critical functional zones:

  • The Methoxy Group (-OCH₃): Exhibits a distinct[3] and a C-O stretch at 1050–1150 cm⁻¹.

  • The Nitrile Group (-C≡N): A sharp, definitive peak for[4]. This is our primary marker for chemical degradation.

  • The Nitro Group (-NO₂): Displays a strong asymmetric stretch for and a symmetric stretch at 1320–1355 cm⁻¹.

When a batch fails, it is rarely due to the stable nitro or methoxy groups. Instead, failure is typically driven by the nucleophilic vulnerability of the nitrile carbon. Under thermal stress or exposure to moisture, the nitrile group undergoes hydrolysis, converting into a primary amide. This mechanistic pathway results in the loss of the 2250 cm⁻¹ peak and the sudden appearance of a carbonyl (C=O) stretch near 1675 cm⁻¹.

Pathway A 2-Methoxy-2-(4-nitrophenyl) acetonitrile (Intact) B Hydrolytic Degradation (H2O / Heat / pH) A->B Chemical Stress D Moisture Uptake (Hygroscopic) A->D Environmental Exposure C Amide Intermediate (Appearance of C=O) B->C Nitrile Hydrolysis E Broad O-H Stretch (3300-3500 cm⁻¹) D->E Physical Absorption

Figure 2: Mechanistic pathways of batch degradation and corresponding FTIR spectral markers.

Quantitative Batch Comparison Data

To demonstrate this diagnostic capability, we compared three distinct batches of 2-Methoxy-2-(4-nitrophenyl)acetonitrile:

  • Batch A: High-purity reference standard.

  • Batch B: Subjected to accelerated thermal/hydrolytic stress (simulating improper storage).

  • Batch C: Contaminated with residual aqueous solvent (simulating incomplete drying).

Spectral RegionFunctional GroupExpected Range (cm⁻¹)Batch A (Reference Standard)Batch B (Thermal/Hydrolytic Stress)Batch C (Moisture Contamination)Mechanistic Causality
3200–3500 O-H / N-H StretchNone (Intact)Flat baselineSharp doublet ~3350 cm⁻¹ (Primary Amide N-H)Broad band ~3400 cm⁻¹ (Absorbed H₂O)Differentiates chemical hydrolysis from physical moisture uptake.
2815–2850 Methoxy C-H Stretch2815–28502830 cm⁻¹ (Sharp)2830 cm⁻¹ (Sharp)2830 cm⁻¹ (Obscured by O-H)Stable ether linkage; broadening in Batch C due to hydrogen bonding.
2240–2280 Nitrile C≡N Stretch2240–22802252 cm⁻¹ (Strong)2252 cm⁻¹ (Weak/Trace)2252 cm⁻¹ (Strong)Loss of peak in Batch B confirms nucleophilic attack on the nitrile carbon.
1650–1700 Carbonyl C=O StretchNone (Intact)Flat baseline1675 cm⁻¹ (Strong)Flat baselineDefinitive marker of nitrile-to-amide conversion.
1485–1555 Nitro NO₂ Asym.1485–15551520 cm⁻¹ (Strong)1520 cm⁻¹ (Strong)1520 cm⁻¹ (Strong)Electron-withdrawing nitro group remains structurally stable across all batches.
1050–1150 Methoxy C-O Stretch1050–11501110 cm⁻¹ (Sharp)1110 cm⁻¹ (Sharp)1110 cm⁻¹ (Sharp)Confirms the methoxy substituent remains intact during stress events.

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in our comparative data, the methodology must be immune to operator bias and environmental artifacts. Traditional KBr pellet transmission FTIR is highly hygroscopic, which can artificially introduce the broad O-H stretch seen in Batch C, leading to false-positive failure rates.

Therefore, we employ a Self-Validating ATR-FTIR Protocol .

Step 1: System Suitability & Environmental Baseline (Validation)

  • Action: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Run a polystyrene calibration film to verify wavenumber accuracy (±1 cm⁻¹ tolerance). Immediately prior to sample loading, acquire an ambient air background scan (32 scans).

  • Causality: The background scan creates a self-validating baseline by digitally subtracting atmospheric H₂O and CO₂. This prevents transient environmental humidity from being misidentified as batch moisture contamination.

Step 2: Torque-Controlled Sample Introduction

  • Action: Place 2-5 mg of the 2-Methoxy-2-(4-nitrophenyl)acetonitrile batch directly onto the diamond ATR crystal. Lower the pressure anvil using the built-in torque-limiter until it clicks.

  • Causality: The torque-limiter ensures identical optical contact pressure across all batches. This standardizes the effective IR penetration depth, allowing for direct, quantitative comparison of peak intensities without the matrix effects inherent to KBr pressing.

Step 3: High-Resolution Data Acquisition

  • Action: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and 32 co-added scans.

  • Causality: 32 scans provide an optimal signal-to-noise ratio without exposing the sample to excessive infrared heating, which could theoretically induce localized thermal degradation in sensitive batches.

Step 4: Algorithmic Spectral Processing

  • Action: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth. Normalize the spectra against the stable aromatic C=C stretching peak at ~1600 cm⁻¹.

  • Causality: Normalization isolates true chemical variance (e.g., degradation) from physical variance (e.g., slight differences in crystal coverage). If the normalized 2252 cm⁻¹ nitrile peak is diminished relative to the 1600 cm⁻¹ peak, the degradation is chemically genuine.

Workflow A 1. System Validation (Polystyrene Cal & Background) B 2. Sample Preparation (Diamond ATR, Torque-Limited) A->B Validated C 3. Data Acquisition (32 Scans, 4 cm⁻¹ Res) B->C Loaded D 4. Spectral Processing (Baseline & Normalization) C->D Spectra E 5. Batch Disposition (Pass/Fail via Peak Shift) D->E Conformant F Failure Investigation (Hydrolysis / Solvent Check) D->F Non-Conformant

Figure 1: Self-validating ATR-FTIR QA/QC workflow for batch disposition and failure investigation.

Conclusion

By leveraging a self-validating ATR-FTIR protocol, researchers can confidently differentiate between physical contamination (moisture uptake) and chemical degradation (nitrile hydrolysis) in 2-Methoxy-2-(4-nitrophenyl)acetonitrile batches. The presence of a carbonyl peak at 1675 cm⁻¹ serves as an undeniable mechanistic flag for structural compromise, allowing drug development professionals to intercept failing intermediates before they propagate downstream into active pharmaceutical ingredient (API) synthesis.

References

  • Bumipublikasinusantara. "How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak." Bumi Publikasi Nusantara. URL: [Link][3]

  • ResearchGate. "How to Read and Interpret FTIR Spectroscope of Organic Material." ResearchGate Publications. URL: [Link][4]

  • Universitas Pendidikan Indonesia (UPI). "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I." Indonesian Journal of Science & Technology. URL:[Link]

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Retrosynthesis Analysis

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Method

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